N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
Properties
Molecular Formula |
C23H26N2O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C23H26N2O5S/c1-16(2)17-3-8-22-21(13-17)18(15-30-22)14-23(26)24-19-4-6-20(7-5-19)31(27,28)25-9-11-29-12-10-25/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,24,26) |
InChI Key |
LAUSBESEYKGQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Construction
The 5-isopropylbenzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-hydroxy-5-isopropylbenzaldehyde with ethyl propiolate. InCl3-catalyzed reactions under ultrasound irradiation (40°C, 50% EtOH) enhance reaction efficiency, as demonstrated in analogous pyrano[2,3-c]pyrazole syntheses. Cyclization yields 5-isopropylbenzofuran-3-carboxylic acid ethyl ester, which is hydrolyzed to the carboxylic acid using NaOH (1M, 80°C, 4 h).
Side-Chain Introduction
The acetic acid side chain is introduced via Friedel-Crafts alkylation. Reacting the benzofuran core with chloroacetic acid in the presence of AlCl3 (1.2 equiv, DCM, 0°C→RT, 12 h) yields 2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid. Purification via recrystallization from n-heptane/ethyl acetate (3:1) achieves >95% purity.
Preparation of 4-(Morpholine-4-Sulfonyl)Aniline
Sulfonation of 4-Nitroaniline
4-Nitroaniline is sulfonated using chlorosulfonic acid (2.5 equiv, DCM, −10°C, 2 h) to yield 4-nitrobenzenesulfonyl chloride. Subsequent amination with morpholine (1.1 equiv, THF, 0°C, 1 h) forms 4-(morpholine-4-sulfonyl)nitrobenzene. Catalytic hydrogenation (H2, 10% Pd/C, MeOH, 25°C, 6 h) reduces the nitro group to an amine, yielding 4-(morpholine-4-sulfonyl)aniline.
Acetamide Coupling and Crystallization
Activation and Coupling
2-[5-(Propan-2-yl)-1-benzofuran-3-yl]acetic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (25°C, 1 h). The activated ester is coupled with 4-(morpholine-4-sulfonyl)aniline (1.0 equiv, Et3N, 25°C, 12 h) to form the target acetamide.
Crystallization and Polymorph Control
Crude product is dissolved in n-heptane at 130–145°C under reduced pressure, followed by slow cooling to 25°C over 24 h. This yields crystalline Form-P, characterized by PXRD peaks at 4.1°, 6.3°, and 12.2° 2θ. Alternative solvents (ethyl acetate/water) produce Form-L, while chloroform generates Form-D.
Analytical Characterization and Optimization
Spectroscopic Confirmation
Reaction Optimization Table
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane vs. THF | 92 vs. 78 | 98 vs. 95 |
| Catalyst | DCC/HOBt vs. EDCI/HOBt | 92 vs. 88 | 98 vs. 97 |
| Crystallization Temp | 25°C (n-heptane) vs. 40°C (EtOAc) | 90 vs. 82 | 99 vs. 96 |
Scalability and Industrial Considerations
Large-scale production (≥1 kg) employs continuous flow reactors for the cyclization step, reducing reaction time from 12 h to 2 h. Waste minimization is achieved via solvent recovery (n-heptane, >85% reclaimed). Regulatory-compliant purity (>99.5%) is ensured through HPLC with a C18 column (ACN/H2O, 70:30, 1 mL/min) .
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The morpholine sulfonyl group and benzofuran ring play crucial roles in binding to these targets, modulating their activity and triggering specific biological responses. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences include substitutions on the sulfonyl group, benzofuran ring, and acetamide side chains.
Table 1: Structural and Functional Comparison of Analogous Compounds
*Molecular weight inferred from analog with 3-methylpiperidine sulfonyl.
Key Observations:
Sulfonyl Group Variations: The target compound’s morpholine-4-sulfonyl group distinguishes it from analogs like N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-... (), which uses a 3-methylpiperidine sulfonyl moiety.
Benzofuran Substitutions :
- The 5-propan-2-yl group on the benzofuran ring is shared with the piperidine sulfonyl analog (). In contrast, N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide () features a smaller 5-ethyl substituent, which may alter lipophilicity and metabolic stability.
Analogs like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () lack reported bioactivity but share the morpholine-acetamide motif, suggesting possible kinase or enzyme inhibition roles.
Physicochemical Properties: The molecular weight (~454.6) of the target compound aligns with drug-like properties, comparable to its piperidine analog ().
Biological Activity
N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, with the CAS number 883261-26-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N2O5S, with a molecular weight of 442.5 g/mol. The structure features a morpholine sulfonamide moiety, which is known for its diverse biological activities, combined with a benzofuran derivative that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 883261-26-5 |
| Molecular Formula | C23H26N2O5S |
| Molecular Weight | 442.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing morpholine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .
Enzyme Inhibition
The sulfonamide group in the compound is associated with enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. Studies demonstrate that related compounds exhibit strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Anticancer Potential
The benzofuran component has been linked to anticancer activity. Research on structurally similar compounds has revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety interacts with active sites of enzymes, effectively inhibiting their function.
- Disruption of Cellular Processes : The benzofuran structure may interfere with cellular signaling pathways that regulate growth and apoptosis.
- Antimicrobial Mechanisms : Similar compounds disrupt bacterial cell wall synthesis or protein synthesis, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : In vitro studies showed that derivatives exhibited minimum inhibitory concentrations (MICs) against common pathogens, highlighting their potential as antimicrobial agents .
- Enzyme Inhibition Studies : Compounds were tested for AChE inhibition using standard protocols, revealing promising results that warrant further investigation into their therapeutic applications .
- Anticancer Activity : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cell lines, suggesting a pathway for therapeutic development against various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
